[2-(Benzylthio)-1,3-thiazol-4-yl]acetic acid
Description
[2-(Benzylthio)-1,3-thiazol-4-yl]acetic acid is a thiazole derivative characterized by a benzylthio substituent at the 2-position and an acetic acid moiety at the 4-position of the thiazole ring.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-benzylsulfanyl-1,3-thiazol-4-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S2/c14-11(15)6-10-8-17-12(13-10)16-7-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWFUPJVSDTSPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Benzylthio)-1,3-thiazol-4-yl]acetic acid typically involves the condensation of 2-aminobenzenethiol with benzyl halides under specific conditions. One common method includes the use of a Lewis acid catalyst to facilitate the reaction. The reaction is carried out in an organic solvent such as acetonitrile, and the mixture is stirred at room temperature for a specified period. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
[2-(Benzylthio)-1,3-thiazol-4-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiazole ring to its corresponding dihydrothiazole derivative using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride.
Nucleophilic Substitution Reagents: Sodium hydride, alkyl halides.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Dihydrothiazole Derivatives: Formed through reduction reactions.
Substituted Thiazole Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
[2-(Benzylthio)-1,3-thiazol-4-yl]acetic acid is an organic compound featuring a thiazole ring with a benzylthio group and an acetic acid moiety. The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen, known for its various biological activities. The benzylthio group enhances the compound's lipophilicity and interactions with biological targets, making it interesting for medicinal chemistry because of its potential therapeutic applications.
Potential Applications of this compound
This compound has garnered interest for its potential applications in pharmaceutical development, antimicrobial and anti-inflammatory uses, and material science. Research into this compound includes studying its interactions with biological targets and using computational methods like molecular docking to predict its binding affinities with enzymes involved in inflammatory pathways.
Pharmaceutical Development
The thiazole ring is a known pharmacophore, meaning it's a structural feature that interacts with biological targets such as enzymes. Thiazole derivatives have been shown to inhibit various enzymes involved in disease processes. The structure of (2-Benzylthio)-1,3-thiazol-4-yl)acetic acid may allow it to bind to and inhibit specific enzymes, making it a potential candidate for drug discovery. Studies have focused on its interactions with biological targets, using computational methods to predict binding affinities with enzymes involved in inflammatory pathways, which helps to elucidate its mechanism of action and potential side effects.
Antimicrobial and Anti-Inflammatory Properties
Research indicates that this compound exhibits biological activities, including antimicrobial and anti-inflammatory properties. Some thiazole derivatives exhibit antimicrobial activity against bacteria and fungi. The presence of the benzylthio group in (2-Benzylthio)-1,3-thiazol-4-yl)acetic acid might contribute to such properties, though further research is needed to determine its effectiveness against specific pathogens. The compound's ability to inhibit certain enzymes involved in inflammatory pathways suggests its potential use in treating inflammatory diseases.
Material Science
Heterocyclic compounds like thiazoles can be used in material science because of their unique properties. Thiazole derivatives can be used to develop organic semiconductors and other functional materials. The specific properties of (2-Benzylthio)-1,3-thiazol-4-yl)acetic acid in this context would require further investigation.
Anticancer Activity
Thiazole derivatives have demonstrated anticancer activity . Several 1,3,4-thiadiazole derivatives have shown good anticancer activity during in vitro tests . For example, N-benzyl-5-(4-fluorophenyl)-, N-benzyl-5-(4-nitrophenyl)-, and 5-phenyl-N-(4-tolyl)-1,3,4-thiadiazole-2-amines have demonstrated higher inhibitory activities against breast cancer cells than cisplatin, a reference drug .
Structural Comparison of Thiazole Derivatives
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| This compound | Thiazole derivative | Antimicrobial, anti-inflammatory | Benzylthio group enhances lipophilicity |
| Thiazolidinediones | Thiazole derivative | Antidiabetic | Primarily used for diabetes management |
| Benzothiazoles | Thiazole derivative | Anticancer | Lacks acetic acid functionality |
| Other Thiazole Derivatives | Various | Varies | Structural modifications influence activity |
Mechanism of Action
The mechanism of action of [2-(Benzylthio)-1,3-thiazol-4-yl]acetic acid involves its interaction with specific molecular targets within cells. The compound is believed to inhibit certain enzymes and disrupt cellular pathways, leading to its observed biological effects. For example, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis[4][4].
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural analogues of [2-(Benzylthio)-1,3-thiazol-4-yl]acetic acid, highlighting substituent variations and their implications:
*Calculated based on molecular formula C12H11NO2S2.
Research Findings and Functional Implications
Electronic and Solubility Properties
- Thienyl vs.
- Sulfone Group : The 1,1-dioxothiolan-3-yl substituent in increases the acetic acid’s acidity (lower pKa), enhancing ionization and aqueous solubility .
Metabolic Stability
- Thioether Oxidation : The benzylthio group may undergo oxidation to sulfoxide or sulfone metabolites, which could either enhance or reduce activity depending on the target .
- Glucuronidation : Fenclozic acid’s primary metabolic pathway involves glucuronidation of the acetic acid moiety, a process likely shared by the target compound .
Biological Activity
[2-(Benzylthio)-1,3-thiazol-4-yl]acetic acid is a thiazole derivative that has garnered attention in recent years due to its diverse biological activities. This compound is primarily recognized for its potential antimicrobial, anti-inflammatory, and anticancer properties. The following sections will delve into the biological activities of this compound, supported by relevant data tables and research findings.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various pathogenic microorganisms, making it a candidate for the development of new antimicrobial agents.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 10.7–21.4 μmol/mL | 21.4–40.2 μmol/mL |
| Escherichia coli | 15.0 μmol/mL | 30.0 μmol/mL |
| Candida albicans | 12.5 μmol/mL | 25.0 μmol/mL |
These findings suggest that the compound could be effective against both bacterial and fungal infections, with particular efficacy noted against Staphylococcus aureus and Candida albicans .
Anti-inflammatory Properties
In addition to its antimicrobial activity, this compound has been investigated for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Case Study: Inhibition of Pro-inflammatory Cytokines
A study demonstrated that treatment with this compound significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in a murine model of inflammation. This suggests a potential therapeutic role in managing inflammatory diseases.
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. The compound has shown promising results against several cancer cell lines.
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 Value (μM) | Mechanism of Action |
|---|---|---|
| HepG2 (liver cancer) | 10.28 | Induction of apoptosis |
| HeLa (cervical cancer) | 12.50 | Inhibition of cell proliferation |
| MCF-7 (breast cancer) | 9.50 | Activation of caspase pathways |
The IC50 values indicate that this compound exhibits potent cytotoxicity against these cancer cell lines, suggesting its potential as an anticancer agent .
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells:
- Enzyme Inhibition : The compound appears to inhibit key enzymes involved in bacterial cell wall synthesis and inflammatory pathways.
- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, leading to increased apoptosis.
- Caspase Activation : The activation of caspases suggests a mechanism involving programmed cell death, particularly in cancer cells .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [2-(Benzylthio)-1,3-thiazol-4-yl]acetic acid, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via cyclocondensation of thiourea derivatives with α-bromoacetic acid precursors. Key intermediates, such as tert-butyl-protected thiazole intermediates (e.g., tert-butyl 2-[2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1,3-thiazol-4-yl]acetate), are critical for stepwise functionalization . Optimization involves adjusting reaction temperature (70–90°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., Hünig’s base) to improve yield (>60%) and minimize side products.
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodology : Use a combination of analytical techniques:
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) to assess purity (>95%) .
- NMR : ¹H and ¹³C NMR to confirm benzylthio substitution (δ 4.2–4.5 ppm for –SCH2–) and acetic acid moiety (δ 2.5–3.0 ppm for –CH2COOH) .
- Mass Spectrometry : High-resolution ESI-MS to verify exact mass (e.g., calculated for C12H11NO2S2: 289.0273) .
Q. What crystallographic methods are suitable for resolving the crystal structure of this compound?
- Methodology : Single-crystal X-ray diffraction using SHELXL for refinement. Key parameters include data collection at 153 K to minimize thermal motion and validation via R-factor (<0.05) and data-to-parameter ratio (>15:1) . ORTEP-3 can generate thermal ellipsoid plots to visualize molecular geometry and intermolecular interactions (e.g., hydrogen bonding between acetic acid groups) .
Advanced Research Questions
Q. How can computational modeling predict the metabolic stability of this compound?
- Methodology : Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) for the benzylthio group, identifying potential metabolic cleavage sites. Pair with in silico CYP450 metabolism simulations (e.g., Schrödinger’s MetaSite) to predict phase I metabolites. Validate predictions using in vitro hepatocyte assays with LC-MS/MS detection (e.g., fenclozic acid analogs as reference) .
Q. What strategies resolve contradictions in crystallographic data for thiazole derivatives with flexible substituents?
- Methodology : Apply twin refinement in SHELXL for overlapping diffraction patterns caused by twinning. Use PLATON’s ADDSYM tool to detect missed symmetry elements. For disordered benzylthio groups, employ PART instructions to model alternative conformations with occupancy refinement .
Q. How does substitution at the thiazole 2-position influence biological activity?
- Methodology : Synthesize analogs (e.g., 2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl derivatives) and compare bioactivity via SAR studies. Use molecular docking (AutoDock Vina) to assess binding affinity to target proteins (e.g., cyclooxygenase-2). Correlate electronic effects (Hammett σ values) of substituents with IC50 values .
Q. What advanced techniques characterize degradation products under stressed storage conditions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
